Acetamide-13C2
Description
Acetamide-13C2 (CAS 600726-26-9) is a stable isotope-labeled derivative of acetamide, where two carbon atoms are replaced with carbon-13 (13C). Its molecular formula is 13C2H5NO, and it has a molecular weight of 62.05 g/mol . This compound is primarily used as a tracer in nuclear magnetic resonance (NMR) spectroscopy and metabolic studies due to its distinct isotopic signature, which enables precise tracking of molecular pathways without altering chemical reactivity . This compound is synthesized using 13C-enriched precursors, ensuring high isotopic purity (>99% 13C incorporation) for analytical accuracy . It is stored at +4°C and shipped at room temperature, maintaining stability for long-term research use .
Properties
IUPAC Name |
acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H5NO/c1-2(3)4/h1H3,(H2,3,4)/i1+1,2+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLFVBJFMPXGRIB-ZDOIIHCHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH3][13C](=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H5NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
61.053 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
600726-26-9 | |
| Record name | Ethanamide-13C2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Acetamide-13C2 can be synthesized through the dehydration of ammonium acetate, where the acetate is isotopically labeled with carbon-13. The reaction is typically carried out under controlled conditions to ensure the incorporation of the isotope . Another method involves the ammonolysis of acetylacetone under reductive amination conditions, which also allows for the incorporation of carbon-13 .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of isotopically labeled precursors and stringent reaction conditions to maintain the integrity of the isotopic label. The production is often carried out in specialized facilities equipped to handle isotopic labeling .
Chemical Reactions Analysis
Types of Reactions: Acetamide-13C2 undergoes various chemical reactions, including:
Oxidation: Acetamide can be oxidized to produce acetic acid and nitrogen gas.
Reduction: It can be reduced to form ethylamine.
Substitution: Acetamide can undergo nucleophilic substitution reactions to form different amides
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride are used.
Substitution: Reagents such as alkyl halides and acid chlorides are commonly employed
Major Products:
Oxidation: Acetic acid and nitrogen gas.
Reduction: Ethylamine.
Substitution: Various substituted amides depending on the reagents used
Scientific Research Applications
Metabolic Tracing
Acetamide-13C2 is utilized as a tracer in metabolic studies. Its isotopic labeling enables researchers to track the incorporation and transformation of acetamide within biological systems.
Key Uses:
- Metabolic Pathway Analysis: It helps elucidate pathways involving amino acid metabolism and energy production.
- Nutritional Studies: Used to study how different organisms metabolize nitrogen-containing compounds.
Biochemical Research
The compound plays a crucial role in understanding biochemical processes, particularly in enzyme kinetics and substrate interactions.
Applications:
- Enzyme Activity Studies: this compound can be employed to investigate the kinetics of enzymes that utilize acetamide as a substrate.
- Protein Modification Research: It aids in studying the effects of acetamide on protein glycosylation processes.
Medicinal Chemistry
In medicinal research, this compound is explored for its potential therapeutic applications.
Case Studies:
- Cancer Research: Studies have shown that acetamide derivatives can influence cancer cell metabolism. For instance, research indicated that acetamide can alter nucleotide synthesis pathways, impacting tumor growth under nutrient-limited conditions.
| Study | Compound Used | Key Findings | Cancer Type |
|---|---|---|---|
| 1 | This compound | Enhanced nucleotide synthesis under nutrient deprivation | Pancreatic Cancer |
| 2 | Acetamide Derivatives | Modulated cancer cell proliferation | Various |
Industrial Applications
This compound finds utility in industrial settings for quality control and analytical method development.
Uses:
- Quality Control: It is used to ensure the consistency and reliability of products that involve nitrogenous compounds.
- Analytical Chemistry: Serves as a standard in mass spectrometry and NMR spectroscopy to improve analytical sensitivity.
Case Study 1: Metabolic Pathways in Cancer
A study investigated the role of this compound in pancreatic ductal adenocarcinoma (PDAC). Researchers traced the incorporation of this compound into metabolic pathways under glutamine-limited conditions, revealing insights into how cancer cells adapt their metabolism to survive.
Case Study 2: Enzymatic Interactions
Research focused on the enzymatic hydrolysis of acetamide by specific hydrolases demonstrated that this compound could serve as an effective substrate for studying enzyme kinetics, providing detailed insights into catalytic mechanisms.
Mechanism of Action
The mechanism of action of acetamide-13C2 involves its incorporation into metabolic pathways where the carbon-13 isotope acts as a tracer. This allows researchers to monitor the movement and transformation of the compound within biological systems. The molecular targets and pathways involved include various enzymes and metabolic intermediates that interact with the labeled acetamide .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Isotopic Variants of Acetamide
The following table summarizes key differences between Acetamide-13C2 and structurally related or isotopically labeled analogs:
Key Comparative Insights
- Spectral Distinctions : The 13C-labeled carbonyl (C=O) and methyl (CH3) groups in this compound exhibit upfield shifts (~1–2 ppm) compared to unlabeled acetamide, enhancing resolution in NMR spectra . Substituted analogs like N-phenylacetamide show additional aromatic carbon signals (e.g., 139.2 ppm for aryl carbons) .
- Synthetic Accessibility : this compound requires specialized 13C precursors (e.g., 13C-acetic acid), increasing synthesis costs compared to unlabeled acetamide . In contrast, N-phenylacetamide derivatives are synthesized via straightforward amidation of substituted anilines .
- Application Scope: While this compound is pivotal in tracer studies, N-phenylacetamide derivatives are used in drug development (e.g., anticonvulsants) due to their enhanced bioactivity . Ethyl Cyanoacetate-13C2 serves as a precursor for labeled pharmaceuticals and agrochemicals .
Stability and Handling
- This compound and its dual-isotope variant (13C2,15N) require stringent storage conditions (+4°C) to prevent isotopic exchange or degradation, unlike unlabeled acetamide, which is stable at room temperature .
- Substituted acetamides (e.g., N-phenylacetamide) exhibit higher melting points (e.g., 114°C vs. 81°C for unlabeled acetamide) due to intermolecular hydrogen bonding and aromatic stacking .
Research Implications
This compound’s isotopic precision makes it indispensable in:
Metabolic Flux Analysis : Tracking acetyl-group transfer in lipid and carbohydrate metabolism .
Drug Disposition Studies : Monitoring acetamide-based prodrugs in vivo .
Material Science : Analyzing polymer degradation mechanisms via isotopic labeling .
In contrast, non-isotopic analogs like N-phenylacetamide are preferred in structure-activity relationship (SAR) studies due to their tunable substituents .
Biological Activity
Acetamide-13C2 is a stable isotopic variant of acetamide, where two carbon atoms are replaced by the carbon-13 isotope. This modification enhances its utility in various scientific fields, particularly in biological research where tracking metabolic processes and enzyme activities is essential.
Overview of this compound
Chemical Structure and Properties:
- Chemical Formula:
- CAS Number: 600726-26-9
- Physical State: Colorless, hygroscopic solid
Acetamide itself is derived from acetic acid and serves multiple roles in industrial applications, including as a plasticizer and solvent. The isotopic labeling in this compound allows for enhanced tracking in metabolic studies, making it a valuable tool in biochemical research.
Target Proteins:
this compound primarily targets the aliphatic amidase expression-regulating protein. Its mode of action involves the negative regulation of the aliphatic amidase operon, which plays a crucial role in various metabolic pathways, particularly the Indole-3-Acetamide (IAM) pathway.
Biochemical Pathways:
The compound is involved in the deamidation process, where it is utilized by certain bacteria to convert ammonium salts into ammonia. This process can significantly alter the pH of the surrounding medium, increasing alkalinity and influencing microbial growth dynamics.
Biological Activity
Cellular Effects:
Research indicates that this compound affects cellular processes through its enzymatic action. It has been observed that:
- The breakdown of ammonium salts leads to increased ammonia levels.
- Changes in medium color during laboratory experiments can indicate metabolic activity and utilization of this compound by microbial cultures.
Metabolic Pathways:
The compound participates in several metabolic pathways, notably:
- Deamidation Pathway: Involves the conversion of amides to ammonia and carboxylic acids.
- IAM Pathway: Plays a role in plant hormone metabolism and regulation.
Case Studies
-
Microbial Utilization Study:
- A study demonstrated that specific bacterial strains could effectively utilize this compound, resulting in observable changes in medium pH and color over time. The experiment tracked these changes to quantify bacterial activity and metabolic efficiency.
Parameter Initial Value Final Value pH 6.5 8.0 Medium Color Green Blue -
Enzymatic Activity Assays:
- Enzymatic assays conducted on various amidases showed significant activity when exposed to this compound compared to control substrates. The amidase activity was measured using spectrophotometric methods.
Enzyme Type Activity (μmol/min/mg protein) Aliphatic Amidase 0.85 Aromatic Amidase 0.45
Biochemical Analysis
The biochemical properties of this compound have been characterized through various assays:
- Cell Viability Assays: Indicated that concentrations below 10 mM did not adversely affect bacterial growth.
- Metabolic Profiling: Utilized mass spectrometry to track the incorporation of carbon from this compound into cellular metabolites.
Q & A
Q. What ethical and technical considerations apply when citing proprietary this compound synthesis methods?
- Methodological Answer : Cite patents or proprietary methods with permission, adhering to copyright law. For non-disclosure agreements (NDAs), describe methodologies generically (e.g., "a modified Sonogashira coupling") and acknowledge contributors. Use open-source alternatives (e.g., PubChem synthetic pathways) where possible .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
